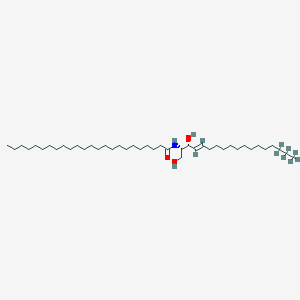

C24-Ceramide-d7

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVOYPTFQEGPH-HXCZBIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the biological role of C24 ceramide

An In-depth Technical Guide on the Core Biological Role of C24 Ceramide

Abstract

C24 ceramide, a prominent very-long-chain sphingolipid, is a critical modulator of cellular structure and function. Far from being a mere structural component of cell membranes, it is an active signaling molecule implicated in a diverse array of biological processes. Its unique biophysical properties, conferred by its long acyl chain, allow it to profoundly influence membrane fluidity, curvature, and the formation of specialized microdomains.[1][2][3] This guide provides a comprehensive overview of the synthesis, biophysical impact, and multifaceted biological roles of C24 ceramide. We delve into its context-dependent functions in apoptosis, cell proliferation, and autophagy, and explore its significant involvement in the pathophysiology of neurodegenerative diseases, cancer, metabolic disorders, and skin barrier function.[4][5][6][7][8] Furthermore, this document details key experimental methodologies for the quantification of C24 ceramide and the identification of its protein interactors, offering a valuable resource for researchers and drug development professionals.

Introduction to C24 Ceramide

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[9] They are central intermediates in sphingolipid metabolism, serving as precursors for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[9][10] The length of the fatty acid chain is a critical determinant of a ceramide's biological function.[11][12] C24 ceramide, containing a 24-carbon acyl chain (lignoceric acid), is classified as a very-long-chain ceramide (VLC-Cer).[11] Its synthesis is primarily catalyzed by Ceramide Synthase 2 (CERS2), which exhibits high specificity for very-long-chain fatty acyl-CoAs.[5][13][14] This specificity ensures the regulated production of C24 and other VLC-Ceramides, which are integral to the unique lipid composition and function of various tissues.

Synthesis and Metabolism of C24 Ceramide

Ceramides are generated through three primary pathways, placing them at the hub of sphingolipid metabolic flux.[10][14]

-

De Novo Synthesis: This is the primary anabolic route, originating in the endoplasmic reticulum (ER).[9][10] It begins with the condensation of serine and palmitoyl-CoA. Following a series of enzymatic steps, the resulting dihydroceramide (B1258172) is acylated with a C24 fatty acyl-CoA by CERS2 to form C24-dihydroceramide. A final desaturation step produces C24 ceramide.[10][14]

-

Sphingomyelin Hydrolysis: Ceramide can be rapidly generated at the plasma membrane or in lysosomes through the hydrolytic action of sphingomyelinases (SMases) on sphingomyelin.[6][15]

-

Salvage Pathway: This pathway involves the recycling of complex sphingolipids.[10] Sphingosine, derived from the breakdown of these lipids, is re-acylated by ceramide synthases, including CERS2, to reform ceramide.[4]

Caption: De Novo synthesis of C24 Ceramide in the ER.

Biophysical Role in Cellular Membranes

The very-long acyl chain of C24 ceramide gives it distinct biophysical properties that significantly influence membrane architecture.

-

Membrane Order and Fluidity: Saturated C24 ceramide has a strong ordering effect on fluid phospholipid membranes.[1][3] It readily promotes the separation of the membrane into distinct liquid-ordered (gel) and liquid-disordered (fluid) phases.[1][16] This alteration of membrane fluidity is crucial for regulating the function of membrane-associated proteins and receptors.[11]

-

Lipid Domain Formation: C24 ceramide is a key player in the formation of ceramide-rich platforms or lipid microdomains.[2][13] In contrast, polyunsaturated C24:2 sphingomyelin may negatively regulate the formation of these domains.[13]

-

Membrane Morphology: A unique characteristic of VLC-Ceramides like C24 is their ability to form interdigitated gel phases, where the long acyl chain of a ceramide molecule in one leaflet of the bilayer interlocks with the acyl chains of lipids in the opposing leaflet.[1][3] This interdigitation can induce significant changes in membrane shape, including the formation of tubular structures.[1][2][16]

C24 Ceramide in Cellular Signaling and Processes

C24 ceramide functions as a signaling molecule in numerous cellular events, with its effects being highly dependent on the cellular context, its concentration, and its interplay with other lipids.

Apoptosis and Autophagy

While ceramides are generally considered pro-apoptotic lipids, the specific roles of different chain-length species are distinct.[17][18][19] In B-cell receptor-induced apoptosis, an early, caspase-independent increase in C16-ceramide is observed, whereas the generation of C24-ceramide is a later event that requires the activation of effector caspases.[20] This suggests C24-ceramide may be involved in the execution phase of apoptosis. The role of ceramides in autophagy is also complex; they can induce autophagy by inhibiting the Akt/mTOR pathway or by upregulating key autophagy proteins like Beclin 1.[18][21][22] However, whether this induced autophagy is cytoprotective or contributes to cell death is context-dependent.[21][22]

Cell Proliferation and Migration

The influence of C24 ceramide on cell proliferation is dichotomous and tissue-specific.

-

Pro-tumorigenic Role: In gallbladder cancer (GBC), C24-ceramide has been shown to drive cancer progression.[5] It directly binds to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which facilitates the formation and activation of the mTOR signaling complex, thereby promoting GBC cell proliferation and migration.[5][17] Elevated levels of CERS2 and C24-ceramide are associated with a worse prognosis in GBC patients.[5]

-

Anti-tumorigenic Role: Conversely, in ovarian cancer, the CERS2/C24:1-ceramide axis acts as a metastasis suppressor, limiting the motility of cancer cells.[6] Similarly, some studies propose that very long-chain ceramides (C24:0, C24:1) are anti-proliferative, in contrast to the pro-survival functions of long-chain ceramides like C16:0.[18]

Caption: C24 Ceramide signaling pathway in gallbladder cancer.[5]

Skin Barrier Function and Wound Healing

C24 ceramide is an indispensable component of the stratum corneum, the outermost layer of the skin.[23][24] It constitutes a significant portion of the intercellular lipids that form the lamellar structures responsible for the skin's protective barrier.[24][25] This barrier is vital for preventing water loss and protecting against environmental insults.[24] C24 ceramide plays a crucial role in moisture retention and strengthening this barrier.[7][23] Recent studies have shown that formulating the hydrophobic C24 ceramide into lipid nanoparticles (C24-LNP) enhances its bioavailability and therapeutic efficacy.[7][23][26] These nanoparticles promote the proliferation and migration of keratinocytes by activating the AKT and ERK1/2 signaling pathways, thereby accelerating wound healing and skin regeneration.[7][26]

Caption: C24-LNP signaling in keratinocytes for wound healing.[7][26]

Pathophysiological Roles of C24 Ceramide

Dysregulation of C24 ceramide levels is implicated in several major human diseases.

Neurodegenerative Diseases

A consistent finding in neurodegenerative research is the elevation of ceramide levels in the brains of patients with conditions like Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis.[4][27][28] Specifically, levels of C16, C18, C20, and C24 ceramides are significantly increased in affected brain tissues.[4][15][29] This accumulation suggests that the normally tight regulation of ceramide biosynthesis becomes dysfunctional during neurodegeneration.[4][29] Elevated C24 ceramide levels are also observed in the brain during normal aging.[11]

Cancer

As discussed previously, the role of C24 ceramide in cancer is multifaceted, acting as either a promoter or a suppressor depending on the cancer type. This highlights the importance of understanding the specific downstream effectors and metabolic context in each malignancy.

| Cancer Type | Role of C24 Ceramide | Key Mechanism | Reference(s) |

| Gallbladder Cancer | Pro-tumorigenic | Binds PIP4K2C to activate mTOR signaling, promoting proliferation. | [5][17] |

| Ovarian Cancer | Anti-metastatic | The CERS2/C24:1-ceramide axis limits cancer cell motility. | [6] |

| Luminal B Breast Cancer | Pro-proliferative | Decreased levels of C20-C26 ceramides enhance proliferation. | [30] |

| Head and Neck Cancer | Altered Levels | C24 and C24:1 levels are increased, while C18 is reduced. | [31] |

Metabolic Diseases

Elevated levels of VLC-Ceramides in skeletal muscle are strongly associated with insulin (B600854) resistance, a hallmark of type 2 diabetes.[8][32][33] Importantly, this association appears to be independent of obesity, suggesting a direct role for these lipids in impairing insulin signaling.[8][33] Transcriptomic and proteomic analyses have linked the accumulation of muscle VLC-Ceramides with cellular stress, mitochondrial dysfunction, and altered protein synthesis, all of which are known to contribute to the pathophysiology of insulin resistance.[8]

Quantitative Data Summary

Accurate quantification is essential for understanding the role of C24 ceramide. The development of sensitive LC-MS/MS methods has enabled precise measurement in various biological samples.

| Parameter | Matrix | Value/Range | Method | Reference |

| Linear Dynamic Range | Human Plasma | 0.08 - 16 µg/mL | LC-MS/MS | [34] |

| Lower Limit of Quantification | Human Plasma | 0.08 µg/mL | LC-MS/MS | [34] |

| Absolute Recovery | Human Plasma | 114% | LC-MS/MS | [34] |

| Concentration in Brain (Median) | Human Brain | ~30-50 nmol/g | ESI/MS/MS | [29] |

Key Experimental Methodologies

Protocol: Quantification of C24 Ceramide in Plasma by LC-MS/MS

This protocol outlines a high-throughput method for the sensitive and accurate determination of C24 ceramide in human plasma, adapted from published methods.[34][35]

1. Sample Preparation and Extraction:

- Thaw 50 µL of human plasma on ice.

- Spike the sample with a known amount of a non-naturally occurring internal standard (e.g., C25 ceramide) for accurate quantification.[35]

- Perform protein precipitation and lipid extraction by adding a solution of ice-cold organic solvents (e.g., a mixture of chloroform (B151607) and methanol).[34][35]

- Vortex thoroughly and centrifuge to pellet the precipitated protein.

- Collect the supernatant containing the lipid extract.

- Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Chromatographic Separation:

- Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.

- Use a reverse-phase column (e.g., C18) to separate the different ceramide species based on their hydrophobicity. The long acyl chain of C24 ceramide results in a longer retention time compared to shorter-chain ceramides.

3. Mass Spectrometry Detection:

- The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive-ion mode.[34]

- Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the precursor ion for C24 ceramide and its specific product ion, providing high selectivity and sensitivity.

- Quantify the amount of C24 ceramide by comparing the peak area of the analyte to that of the internal standard.[35]

// Nodes

Sample [label="Plasma Sample\n(50 µL)", fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="Spike with\nInternal Standard\n(e.g., C25-Cer)", fillcolor="#FBBC05", fontcolor="#202124"];

Extract [label="Protein Precipitation\n& Lipid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Separate [label="HPLC Separation\n(Reverse-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Detect [label="Tandem MS Detection\n(ESI+, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Quantify [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Spike;

Spike -> Extract;

Extract -> Separate;

Separate -> Detect;

Detect -> Quantify;

}

Caption: A typical workflow for quantifying C24 ceramide.

Protocol: Identification of C24 Ceramide-Binding Proteins

This approach uses bifunctional ceramide analogs to identify direct protein interactors in a complex proteome, as demonstrated by Haberkant et al.[36]

1. Probe and Proteome Preparation:

- Synthesize or obtain a bifunctional C24 ceramide analog. This probe should contain:

- A photoactivatable group (e.g., diazirine) that forms a covalent bond with nearby proteins upon UV irradiation.

- A clickable group (e.g., an alkyne) for subsequent attachment of a reporter tag.

- Prepare a cytosolic protein fraction from the cells or tissue of interest.

2. Photocrosslinking:

- Incorporate the bifunctional ceramide analog into liposomes.

- Incubate the liposomes with the cytosolic fraction to allow for protein binding to the ceramide analog.

- Expose the mixture to UV light (e.g., 365 nm) to induce photocrosslinking, covalently linking the analog to any binding proteins.

3. Click Chemistry and Affinity Purification:

- Use a copper-catalyzed click reaction to attach a biotin-azide tag to the alkyne group on the crosslinked ceramide analog.

- Perform affinity purification using streptavidin-coated beads to isolate the biotin-tagged protein-lipid complexes.

- Wash the beads extensively to remove non-specifically bound proteins.

4. Protein Identification:

- Elute the bound proteins from the beads.

- Resolve the proteins by SDS-PAGE and visualize using silver staining or a fluorescent tag.

- Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS-based proteomics).

// Nodes

Incubate [label="Incubate Cytosol with\nLiposomes containing\nBifunctional C24-Cer Analog", fillcolor="#F1F3F4", fontcolor="#202124"];

UV [label="UV Irradiation\n(Photocrosslinking)", fillcolor="#FBBC05", fontcolor="#202124"];

Click [label="Click Chemistry\n(Attach Biotin Tag)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Purify [label="Affinity Purification\n(Streptavidin Beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Identify [label="Protein Elution &\nIdentification by MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Result [label="Identified C24-Ceramide\nBinding Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Incubate -> UV;

UV -> Click;

Click -> Purify;

Purify -> Identify;

Identify -> Result;

}

Caption: Workflow using a bifunctional probe to find interactors.[36]

Conclusion and Future Directions

C24 ceramide is a pleiotropic lipid mediator whose biological functions are dictated by its unique biophysical properties and its cellular context. Its roles range from maintaining the structural integrity of the skin barrier to acting as a critical signaling node in cancer progression and insulin resistance. The opposing functions observed in different cancers, such as gallbladder and ovarian, underscore the complexity of ceramide signaling and the necessity of studying it within specific biological systems.

Future research should focus on elucidating the downstream effectors that mediate the diverse actions of C24 ceramide. The development of highly specific inhibitors for CERS2 could provide powerful tools for both research and potential therapeutic intervention in diseases characterized by VLC-Ceramide overproduction, such as certain neurodegenerative disorders and metabolic conditions. Conversely, advanced delivery systems for C24 ceramide, like the lipid nanoparticles used for wound healing, hold promise for dermatological and regenerative medicine applications. A deeper understanding of the C24 ceramide interactome and its regulation will undoubtedly open new avenues for drug development and diagnostics.

References

- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid domain formation and membrane shaping by C24-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C24-Ceramide Drives Gallbladder Cancer Progression Through Directly Targeting Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma to Facilitate Mammalian Target of Rapamycin Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Muscle very long-chain ceramides associate with insulin resistance independently of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 10. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide Metabolism Balance, a Multifaceted Factor in Critical Steps of Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramides may Play a Central Role in the Pathogenesis of Alzheimer’s Disease: a Review of Evidence and Horizons for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]

- 18. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scite.ai [scite.ai]

- 25. Skin Barrier and Ceramide < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

- 26. researchgate.net [researchgate.net]

- 27. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ceramide and Sphingosine-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 32. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Muscle very long-chain ceramides associate with insulin resistance independently of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 36. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Very Long-Chain Ceramides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are central bioactive sphingolipids that function as critical structural components of cellular membranes and as signaling molecules regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2][3] The N-acyl chain length of ceramides significantly influences their biological function.[4] Very long-chain ceramides (VLC-Cer), typically containing fatty acyl chains of 22 carbons or more (e.g., C22:0, C24:0, C24:1), are integral to the formation of the epidermal permeability barrier, myelin sheath maintenance, and are implicated in various metabolic and neurological disorders.[5][6][7] Understanding the intricate biosynthetic pathways of these specific lipid species is paramount for developing therapeutic interventions for diseases where their metabolism is dysregulated.[8][9] This guide provides an in-depth overview of the core de novo biosynthetic pathway of VLC-Cer, key enzymatic players, quantitative data, and detailed experimental protocols.

The De Novo Biosynthesis Pathway

The de novo synthesis of all ceramides, including VLC-Cer, occurs primarily in the endoplasmic reticulum (ER).[3][10] This pathway begins with simple precursors and builds the ceramide backbone through a canonical sequence of four enzymatic reactions. The acyl chain length of the final ceramide is determined in the third step, which is catalyzed by a family of six ceramide synthases (CERS).

The four core steps are:

-

Condensation: Serine palmitoyltransferase (SPT), the rate-limiting enzyme, catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine.[11][12]

-

Reduction: 3-ketodihydrosphingosine reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine) in an NADPH-dependent reaction.[10][13][14]

-

N-Acylation: A specific ceramide synthase (CERS) transfers a fatty acyl chain from an acyl-CoA donor to dihydrosphingosine, forming dihydroceramide (B1258172). The specificity of the CERS enzyme at this step dictates the final chain length. For VLC-Cer, CERS2 and CERS3 are the primary catalysts.[4][6][15]

-

Desaturation: Dihydroceramide desaturase (DEGS1) introduces a critical trans double bond at the 4,5-position of the sphingoid base backbone of dihydroceramide to produce the final ceramide molecule.[16][17][18]

Key Enzymes and Substrate Specificity

The diversity in ceramide acyl chain length is primarily governed by the substrate specificity of the six ceramide synthase isoforms (CERS1-6).[4][7] For the synthesis of VLC-Ceramides, CERS2 and CERS3 are of central importance.

-

Ceramide Synthase 2 (CERS2): CERS2 is ubiquitously expressed and demonstrates a strong preference for very long-chain acyl-CoAs, primarily C22:0, C24:0, and C24:1.[6][8][15] Mice lacking CERS2 show a significant reduction in VLC-Cer and an unexpected compensatory increase in C16:0-ceramide levels.[7]

-

Ceramide Synthase 3 (CERS3): CERS3 expression is more tissue-specific, found mainly in the skin and testes.[6] It is responsible for synthesizing ceramides with ultra-long-chain fatty acids (≥C26).[4][6] CERS3 activity is crucial for the formation of the epidermal permeability barrier.[4]

The distinct but sometimes overlapping specificities of the CERS family allow for precise control over the cellular ceramide profile.

Quantitative Data

The enzymatic activities of the core biosynthetic enzymes have been characterized, providing insight into the regulation of the pathway. The following tables summarize key quantitative parameters.

Table 1: Ceramide Synthase (CERS) Acyl-CoA Specificity

| Enzyme | Primary Acyl-CoA Substrates | Primary Tissue Expression | Reference(s) |

| CERS1 | C18:0 | Brain, Skeletal Muscle | [19] |

| CERS2 | C20:0, C22:0, C24:0, C24:1 | Ubiquitous (high in liver, kidney) | [6][7][15] |

| CERS3 | C24:0 to >C26:0 (Ultra-long) | Skin, Testis | [4][6] |

| CERS4 | C18:0, C20:0, C22:0 | Ubiquitous | [4] |

| CERS5 | C16:0 | Ubiquitous | [6] |

| CERS6 | C16:0 | Ubiquitous | [6] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax / kcat | Organism/System | Reference(s) |

| SPT | L-serine | 1.2 mM | - | Mammalian | [11] |

| SPT | Palmitoyl-CoA | ~0.05-0.1 mM (optimal) | - | Mammalian | [11] |

| SPT | L-serine | 58.1 ± 5.5 mM | 0.112 ± 0.004 s-1 | Bacterial (S. paucimobilis) | [20][21] |

| SPT | Palmitoyl-CoA | 0.72 ± 0.08 mM | 0.112 ± 0.004 s-1 | Bacterial (S. paucimobilis) | [20][21] |

| CERS2 | Sphinganine (B43673) | 3.05 ± 0.81 µM (with C24:1-CoA) | - | Mouse homogenate | [22] |

| CERS (general) | Sphinganine | ~2 µM to 170 µM | - | HEK-293 cells | [19] |

| DEGS1 | C8-dhCer | 0.96 ± 0.20 µM | 1.05 ± 0.07 nmol/mg/h | Rat liver microsomes | [18] |

| DEGS1 | NADH | 0.22 ± 0.04 µM | 1.02 ± 0.04 nmol/mg/h | Rat liver microsomes | [18] |

Note: Kinetic parameters can vary significantly based on the experimental system (e.g., cell type, in vitro vs. in vivo, substrate presentation).

Experimental Protocols

Accurate quantification of VLC-Cer and measurement of enzyme activity are crucial for research in this field. Below are summarized protocols for a common analytical method and a key enzyme assay.

Protocol 1: Quantification of VLC-Ceramides by LC-MS/MS

This method is the gold standard for sensitive and specific quantification of individual ceramide species from biological samples.[5][23]

Objective: To extract and quantify C22:0 and C24:0 ceramides from human plasma.

1. Materials & Reagents:

-

Ceramide standards: Cer(22:0), Cer(24:0) (Avanti Polar Lipids)

-

Internal standards: [2H4]Cer(22:0), [2H4]Cer(24:0)

-

Solvents: LC-MS grade isopropanol (B130326), chloroform (B151607), methanol, formic acid, water

-

Human plasma samples

-

HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex 4000QTRAP)

-

Analytical column (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm)

2. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a microcentrifuge tube.

-

Add 400 µL of an internal standard/protein precipitation solution (e.g., isopropanol containing deuterated standards).

-

Vortex vigorously for 1 minute to mix and precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in isopropanol.

-

Flow Rate: 0.6 mL/min.

-

Gradient: A typical fast gradient is used to elute the ceramides within a short runtime (e.g., 5 minutes).

-

Column Temperature: 50°C.

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive-ion electrospray (ESI+).

-

MRM Transitions: Monitor the transition from the protonated molecular ion [M+H]+ to a characteristic product ion (m/z 264), which results from the loss of the fatty acyl chain.[24]

-

Cer(22:0): m/z 622 → 264

-

[2H4]Cer(22:0): m/z 626 → 264

-

Cer(24:0): m/z 650 → 264

-

[2H4]Cer(24:0): m/z 654 → 264

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of ceramide standards spiked into a control matrix (e.g., 5% BSA or stripped plasma).

-

Calculate the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.

-

Determine the concentration of ceramides in the unknown samples by interpolating from the linear regression of the calibration curve. The linear dynamic range for Cer(22:0) and Cer(24:0) has been reported as 0.02–4 µg/mL and 0.08–16 µg/mL, respectively.[5][24]

-

Protocol 2: In Vitro Ceramide Synthase (CERS) Activity Assay

This assay measures the formation of dihydroceramide from sphinganine and a specific acyl-CoA, often using fluorescently labeled substrates for easier detection.[2][22]

Objective: To measure CERS activity in a tissue homogenate using a fluorescent sphinganine analog.

1. Materials & Reagents:

-

Tissue homogenate (e.g., mouse liver) or cell lysate containing CERS enzymes.

-

Fluorescent substrate: NBD-sphinganine.

-

Fatty acyl-CoA substrate (e.g., C24:1-CoA for CERS2 activity).

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

-

Fumonisin B1 (CERS inhibitor, for negative control).

-

Solvents for extraction: Chloroform, Methanol.

-

TLC plate and developing chamber.

-

Fluorescent imager.

2. Assay Procedure:

-

Prepare the reaction mix in a microcentrifuge tube. For a 100 µL reaction:

-

Add reaction buffer.

-

Add 10 µM NBD-sphinganine.

-

Add 50 µM fatty acyl-CoA (e.g., C24:1-CoA).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µg of tissue homogenate protein.

-

Incubate with shaking at 37°C for 30–120 minutes.

-

Stop the reaction by adding 500 µL of chloroform/methanol (1:2, v/v).

-

Add 150 µL of chloroform and 150 µL of water to induce phase separation.

-

Vortex and centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

3. Product Analysis (TLC):

-

Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the sample onto a silica (B1680970) TLC plate.

-

Develop the plate in a chamber with an appropriate solvent system (e.g., chloroform/methanol/2 M ammonium (B1175870) hydroxide, 40:10:1, v/v/v).

-

Air dry the plate.

-

Visualize the fluorescent NBD-dihydroceramide product using a fluorescent imager.

-

Quantify the spot intensity using densitometry software, comparing it to a standard curve of synthetic NBD-dihydroceramide.

Conclusion

The de novo biosynthesis of very long-chain ceramides is a tightly regulated and compartmentalized process critical for cellular and organismal health. The CERS family of enzymes, particularly CERS2 and CERS3, are the primary determinants of VLC-Cer production, conferring specificity through their preference for distinct very long-chain acyl-CoA substrates. The methodologies outlined herein, from LC-MS/MS-based lipidomics to in vitro enzyme assays, provide a robust toolkit for researchers investigating the roles of VLC-Cer in physiology and disease. Continued research in this area will further illuminate the complex roles of these lipids and may unveil novel therapeutic targets for a range of metabolic, dermatological, and neurological disorders.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased de novo ceramide synthesis and accumulation in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

- 14. genecards.org [genecards.org]

- 15. Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide | MDPI [mdpi.com]

- 16. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydroceramide desaturase 1, the gatekeeper of ceramide induced lipotoxicity [agris.fao.org]

- 18. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Regulation of C24 Ceramide Levels: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ceramide, a central molecule in sphingolipid metabolism, acts as a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1] The biological function of ceramide is intricately linked to the length of its N-acyl chain, with very-long-chain (VLC) ceramides (B1148491), particularly C24 ceramide, playing distinct roles in membrane structure and cellular signaling.[1][2] Dysregulation of C24 ceramide levels has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making the enzymes that govern its metabolism attractive targets for therapeutic intervention.[1][3][4] This technical guide provides an in-depth overview of the enzymatic regulation of C24 ceramide levels, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support researchers and drug development professionals in this field.

I. Enzymatic Synthesis and Degradation of C24 Ceramide

The cellular concentration of C24 ceramide is tightly controlled by a balance between its synthesis and degradation, which occurs through several key enzymatic pathways.

A. De Novo Synthesis Pathway

The de novo synthesis of ceramides is initiated in the endoplasmic reticulum (ER).[5][6] This pathway culminates in the acylation of a sphingoid base, a reaction catalyzed by a family of six mammalian ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of defined chain lengths.[7][8]

-

Ceramide Synthase 2 (CerS2): CerS2 is the primary enzyme responsible for the synthesis of C22 and C24 ceramides.[9][10] Its expression is particularly high in the liver, kidney, small intestine, and heart.[10] Studies using CerS2 null mice have confirmed its role in generating very-long-chain ceramides, with these mice showing a significant reduction in C22-C24 ceramides and a compensatory increase in C16-ceramide levels.[8]

-

Ceramide Synthase 4 (CerS4): CerS4 also contributes to the synthesis of very-long-chain ceramides, utilizing C18-, C20-, C22-, and C24-CoAs as substrates.[7][9][10] It is predominantly expressed in the skin, leukocytes, heart, and liver.[7]

The acyl-CoA specificity of CerS enzymes is determined by an 11-residue sequence located in a loop between the last two putative transmembrane domains.[11][12]

B. Sphingomyelin (B164518) Hydrolysis Pathway

Ceramide can also be generated through the hydrolysis of sphingomyelin by sphingomyelinases (SMases).[13][14] This pathway can be activated in response to various cellular stresses and signaling molecules.[15]

-

Acid Sphingomyelinase (aSMase): Located primarily in lysosomes, aSMase hydrolyzes sphingomyelin to ceramide and phosphocholine (B91661) at an acidic pH.[13][16]

-

Neutral Sphingomyelinase (nSMase): Several nSMase isoforms exist and are localized to the plasma membrane, Golgi apparatus, and ER.[5] They catalyze the same reaction as aSMase but at a neutral pH.[16]

C. Salvage Pathway

The salvage pathway involves the recycling of complex sphingolipids back into ceramide.[17][18] Complex sphingolipids are broken down in lysosomes to yield ceramide, which is then deacylated by acid ceramidase to sphingosine (B13886). Sphingosine can then be re-acylated by ceramide synthases in the ER to form ceramide, including C24 ceramide.[13][17]

D. Degradation of C24 Ceramide

The primary route for ceramide degradation is through the action of ceramidases, which hydrolyze the amide bond to release sphingosine and a fatty acid.[13][17]

-

Acid Ceramidase (AC): This lysosomal enzyme is crucial for the breakdown of ceramide.[13][19]

-

Neutral/Alkaline Ceramidase: These enzymes perform the same function as acid ceramidase but at neutral or alkaline pH and are found in different subcellular locations.[13]

II. Subcellular Localization of Key Enzymes

The spatial separation of the enzymes involved in C24 ceramide metabolism is critical for the precise control of its levels and signaling functions.

| Enzyme Family | Specific Enzyme(s) | Primary Subcellular Localization(s) |

| Ceramide Synthases | CerS2, CerS4 | Endoplasmic Reticulum (ER), Mitochondria-Associated Membranes (MAM)[5][6][7] |

| Sphingomyelinases | Acid Sphingomyelinase | Lysosomes[5][13] |

| Neutral Sphingomyelinase | Plasma Membrane, Golgi Apparatus, ER[5] | |

| Ceramidases | Acid Ceramidase | Lysosomes[13][20] |

| Neutral/Alkaline Ceramidase | ER, Mitochondria |

III. Signaling Pathways and Biological Functions of C24 Ceramide

C24 ceramides are not merely structural components of membranes; they are also potent signaling molecules that influence a variety of cellular processes.

A. Regulation of Apoptosis and Proliferation

The balance between different ceramide species can determine cell fate. While long-chain ceramides like C16-ceramide are generally considered pro-apoptotic, very-long-chain ceramides, including C24, are often anti-apoptotic and can promote proliferation.[2][21] For instance, C24-ceramides can disrupt the formation of mitochondrial outer membrane pores induced by C16-ceramide, thereby inhibiting apoptosis.[2]

B. Role in Inflammation

The ratio of C16 to C24 ceramide at the plasma membrane of neutrophils has been shown to regulate their migration and activation.[1] An increase in C16-ceramide or a decrease in C24-ceramide reduces the inflammatory response of these immune cells.[1]

C. Involvement in Cellular Signaling Cascades

C24 ceramides can influence key signaling pathways. For example, tumor-derived C16, C24:1, and C24:0 ceramides have been shown to induce apoptosis in dendritic cells by inhibiting the pro-survival PI3K/Akt and ERK pathways.[13]

Caption: Overview of C24 ceramide metabolism and its key signaling roles.

IV. C24 Ceramide in Disease and as a Drug Target

The critical roles of C24 ceramide in fundamental cellular processes mean that its dysregulation is associated with a range of diseases, presenting opportunities for therapeutic intervention.

-

Cancer: Altered ceramide profiles are a hallmark of many cancers. For instance, in head and neck cancers, C18 ceramide levels are reduced, while C16, C24, and C24:1 ceramides are increased.[4] The enzymes regulating C24 ceramide levels, such as CerS2, are being investigated as potential targets for cancer therapy.[8][22]

-

Cardiovascular Disease: Specific ceramide species, including C16:0, C18:0, and C24:1, are considered predictive biomarkers for adverse cardiovascular events.[3][23][24] The ratio of these ceramides to C24:0 is used in risk stratification scores.[3][24]

-

Neurodegenerative Diseases: Elevated levels of C24-ceramide have been observed in the brains of individuals with Alzheimer's disease and during normal aging.[1]

-

Metabolic Diseases: Ceramides are implicated in the development of insulin (B600854) resistance and obesity.[3][14]

The enzymes controlling C24 ceramide metabolism, particularly the ceramide synthases and ceramidases, represent promising targets for the development of novel therapeutics for these conditions.[23][25]

V. Experimental Protocols

Accurate measurement of C24 ceramide levels and the activity of its regulatory enzymes is crucial for research and drug development.

A. Quantification of C24 Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.

Caption: A typical workflow for quantifying C24 ceramide using LC-MS/MS.

Protocol:

-

Sample Preparation: Biological samples (e.g., plasma, cell lysates, tissue homogenates) are prepared. For plasma, isolation of sphingolipids using silica (B1680970) gel column chromatography may be required prior to extraction.[26]

-

Lipid Extraction: Total lipids are extracted using a method such as the Bligh and Dyer procedure.[26]

-

Internal Standard: A non-naturally occurring ceramide internal standard (e.g., C17 or C25 ceramide) is added to each sample to account for extraction efficiency and instrument variability.[26]

-

LC Separation: The lipid extract is injected onto a reverse-phase HPLC column for separation of the different ceramide species.[26]

-

MS/MS Detection: The separated lipids are ionized using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for specific detection of the precursor and product ions for each ceramide species.[26] For C24 ceramide, a common transition is m/z 650 → 264.[26]

-

Quantification: The concentration of C24 ceramide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using pure standards.[26]

Quantitative Parameters for LC-MS/MS:

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 5–50 pg/ml for distinct ceramides | [26] |

| Lower Limit of Quantification (LLOQ) | 0.08 µg/ml for Cer(24:0) in human plasma | [27] |

| Linear Dynamic Range | 0.08–16 µg/ml for Cer(24:0) in human plasma | [27] |

| Absolute Recovery from Plasma | 114% for Cer(24:0) | [27] |

B. Ceramide Synthase Activity Assay

This assay measures the ability of a sample (e.g., cell lysate) to synthesize dihydroceramide (B1258172) from a sphingoid base and a fatty acyl-CoA.

Caption: Workflow for a typical ceramide synthase activity assay.

Protocol (LC-MS/MS-based):

-

Prepare Lysates: Cell or tissue lysates are prepared in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA).[28]

-

Reaction Setup: The lysate is incubated with a sphingoid base substrate (e.g., C17-sphinganine) and the desired fatty acyl-CoA (e.g., C24:0-CoA).[28]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[28]

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted. An internal standard (e.g., d17:1/C18:0 ceramide) is added.[28]

-

Analysis: The amount of the resulting dihydroceramide product is quantified by LC-MS/MS.[28]

-

Calculate Activity: CerS activity is expressed as pmol of dihydroceramide produced per mg of protein per minute.[28]

Alternative Fluorescent Assay: A simpler, high-throughput alternative uses a fluorescently labeled sphinganine substrate (e.g., NBD-sphinganine).[29][30] The fluorescent ceramide product can be separated from the substrate by thin-layer chromatography (TLC) or solid-phase extraction (SPE) and quantified.[29][30][31]

C. Sphingomyelinase Assay

This assay measures the hydrolysis of sphingomyelin to ceramide.

Protocol (Fluorescence-based):

-

Reaction Principle: Sphingomyelin is hydrolyzed by SMase to phosphocholine and ceramide.[16]

-

Enzyme Reporting System: The amount of phosphocholine produced is quantified using a coupled enzyme system:

-

Alkaline phosphatase hydrolyzes phosphocholine to choline (B1196258).[16]

-

Choline oxidase converts choline to produce hydrogen peroxide (H₂O₂).[16]

-

Horseradish peroxidase (HRP) uses H₂O₂ to oxidize a fluorogenic substrate, generating a fluorescent signal.[16]

-

-

Assay Procedure: The sample containing SMase is incubated with sphingomyelin and the enzyme reporting system. The increase in fluorescence over time is measured and is proportional to the SMase activity. A high-throughput version of this assay has been developed.[16]

Alternative Substrates: Profluorescent substrates like HMU-PC or fluorescently labeled sphingomyelin (e.g., BODIPY-FL-C12-SM) can also be used for more direct measurement of SMase activity.[16][32]

VI. Conclusion

The enzymatic regulation of C24 ceramide levels is a complex and highly compartmentalized process with profound implications for cellular function and human health. A thorough understanding of the key enzymes—CerS2, CerS4, and various sphingomyelinases and ceramidases—is essential for elucidating the roles of C24 ceramide in disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical area of lipid biology and to identify and validate novel therapeutic targets. The continued development of sophisticated analytical techniques and specific enzyme inhibitors will undoubtedly accelerate progress in harnessing the therapeutic potential of modulating C24 ceramide metabolism.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation [mdpi.com]

- 3. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fada.birzeit.edu [fada.birzeit.edu]

- 8. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 18. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Genetic Architecture of Circulating Very-Long-Chain (C24:0 and C22:0) Ceramide Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]

- 29. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of C24 Ceramide in Skin Barrier Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The skin's primary function as a protective barrier is principally governed by the intricate composition and organization of lipids within the stratum corneum (SC). Among these, ceramides (B1148491) are paramount, constituting approximately 50% of the SC's lipid mass. This technical guide delves into the specific and critical role of C24 ceramides—a class of very long-chain ceramides (VLC-Cers)—in the establishment and maintenance of a competent epidermal permeability barrier. We will explore the biosynthesis of C24 ceramides, their structural importance in the lamellar lipid matrix, their influence on barrier metrics such as Transepidermal Water Loss (TEWL), and their emerging roles in cellular signaling. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual workflows to serve as a resource for research and development in dermatology and cosmetic science.

The Structural Imperative of C24 Ceramide in the Stratum Corneum

The "brick and mortar" model of the stratum corneum aptly describes corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix, organized into highly ordered lamellar sheets, is the primary barrier to water loss and xenobiotic ingress.[1] The composition of this matrix is a near-equimolar mixture of ceramides, cholesterol, and free fatty acids.[2]

Ceramides are structurally diverse, but it is the chain length of their N-acyl fatty acid moiety that is a critical determinant of barrier quality.[3] C24 ceramides, containing a 24-carbon lignoceric acid chain, are among the most abundant non-hydroxy fatty acid ceramides in healthy human skin.[4][5] Their substantial length is essential for forming long-periodicity phase (LPP) lamellar structures, which are considered crucial for an effective barrier.[6] The long, saturated C24 acyl chains interdigitate extensively with other lipids, creating a densely packed, crystalline structure with low permeability.[3] A reduction in the average ceramide chain length, particularly a decrease in C24 and longer ceramides and a relative increase in shorter-chain species (e.g., C16), is directly correlated with barrier dysfunction, as seen in conditions like atopic dermatitis and psoriasis.[2][6][7]

Biosynthesis of C24 Ceramide

The synthesis of C24 ceramide is a multi-step enzymatic process occurring predominantly in the endoplasmic reticulum of keratinocytes in the stratum granulosum.[8] Two key enzyme families are involved: Fatty Acid Elongases (ELOVLs) and Ceramide Synthases (CERS).

-

Fatty Acid Elongation: The process begins with the elongation of shorter fatty acids. ELOVL1 is the primary elongase responsible for extending C20-C24 acyl-CoAs to produce the C24 and C26 acyl-CoA precursors necessary for VLC-Cer synthesis.[4][9]

-

Ceramide Synthesis: The C24-CoA is then attached to a sphingoid base (like sphingosine) via an amide bond. This reaction is catalyzed by Ceramide Synthase 2 (CERS2), which is critical for generating ceramides with C22 and C24 fatty acids.[3] While CERS3 is primarily responsible for synthesizing ultra-long-chain ceramides (ULC-Cers, ≥C26), its deficiency also leads to a significant reduction in C24 ceramides, highlighting a complex interplay and substrate preference among these enzymes in the epidermis.[3][10][11]

These newly synthesized ceramides are then processed into glucosylceramides, packaged into lamellar bodies, and secreted into the extracellular space at the stratum granulosum-stratum corneum interface to form the lipid lamellae.[8]

Quantitative Impact of C24 Ceramide on Skin Barrier Function

A decrease in the relative abundance of C24 and other very long-chain ceramides is a quantitative hallmark of a compromised skin barrier. This is most clearly demonstrated in genetic knockout mouse models and in human skin pathologies.

Evidence from Genetic Mouse Models

Studies using mice with targeted deletions of genes essential for VLC-Cer synthesis provide direct evidence of their importance.

| Model | Genetic Defect | Key Ceramide Alteration | TEWL Measurement | Reference |

| Elovl1 KO | FA Elongase 1 | ↓ Cers w/ ≥C26 FAs; ↑ Cers w/ ≤C24 FAs | ~7-fold higher vs. wild-type | [9] |

| CerS3 KO | Ceramide Synthase 3 | Complete loss of ULC-Cers (≥C26); a significant reduction in C24-Cers | >2-fold higher vs. wild-type at birth | [11][12] |

| Table 1: Impact of Genetic Deletion of Ceramide Synthesis Enzymes on TEWL in Neonatal Mice. |

Evidence from Human Skin Conditions

In human skin diseases characterized by barrier defects, a consistent shift in the ceramide profile from long-chain to short-chain species is observed.

| Condition | Key Ceramide Alteration | Correlation with Barrier Function | Reference |

| Atopic Dermatitis (AD) | ↓ Very long-chain Cers (>C50 total carbons); ↑ Short-chain Cers (e.g., C34 total carbons) | Increased C34 Cer[NS] levels significantly correlate with increased TEWL. | [7] |

| Psoriasis | ↓ Long-chain Cers; ↑ Short-chain Cers | Alterations in ceramide composition are observed alongside decreased barrier function. | [2] |

| Sensitive Skin | ↓ Total ceramides on the face | The quantity of ceramides was significantly lower in the sensitive skin group compared to the non-sensitive group. | [13] |

| Table 2: Ceramide Profile Alterations in Human Skin Disorders. |

Ceramide Composition in Healthy Stratum Corneum

Understanding the baseline is critical. High-resolution mass spectrometry has enabled detailed quantification of ceramide species in healthy individuals.

| Ceramide Type (by FA chain) | Relative Abundance in Healthy Human SC (Example Data) | Reference |

| C24:0 FA | Major component of NS, NP, AS, AP, and other ceramide classes | [5] |

| C26:0 FA | Often co-dominant with C24:0 in many ceramide classes | [14] |

| C16:0 FA | Principal FA in Ceramide AS; present in other classes | [14] |

| Total C18 LCB | Most abundant long-chain base (28.6%) | [5] |

| Total C20 LCB | Second most abundant long-chain base (24.8%) | [5] |

| Table 3: Example Distribution of Key Fatty Acid (FA) and Long-Chain Base (LCB) Moieties in Healthy Human Stratum Corneum Ceramides. |

Signaling Functions of C24 Ceramide

While best known for their structural role, ceramides are also potent signaling molecules involved in regulating keratinocyte proliferation, differentiation, and apoptosis.[15] Historically, short-chain, cell-permeable ceramide analogues have been used to study these pathways. However, recent evidence highlights specific roles for endogenous long-chain ceramides.

A notable example is in wound healing. A study utilizing C24 ceramide formulated into lipid nanoparticles (C24-LNP) to improve bioavailability demonstrated that C24 ceramide significantly promotes keratinocyte proliferation and migration.[16] Molecular analysis revealed this was mediated through the activation of the AKT and ERK1/2 signaling pathways, which are central to cell growth and skin regeneration.[16][17] This suggests that topical application of correctly formulated C24 ceramide could have therapeutic benefits beyond simple barrier repair, actively stimulating the healing process.

Experimental Protocols

Reproducible and accurate quantification of C24 ceramide and skin barrier function is essential for research. The following sections detail standardized methodologies.

Protocol: Ceramide Extraction and Quantification from Stratum Corneum

This protocol describes a common workflow for analyzing ceramide profiles from human skin using tape stripping and LC-MS/MS.[14][18]

-

Sample Collection:

-

Define a precise area on the skin (e.g., forearm, cheek).

-

Clean the area gently with a dry wipe to remove surface contaminants.

-

Apply a D-Squame® or similar adhesive tape disc firmly to the skin.

-

Remove the tape strip with a smooth, consistent motion.

-

Discard the first strip to avoid surface contamination. Collect subsequent 2-4 strips for analysis. Store strips at -80°C until extraction.

-

-

Lipid Extraction (Modified Bligh & Dyer):

-

Place the collected tape strips into a glass vial with a Teflon-lined cap.

-

Add an extraction solvent mixture, typically chloroform:methanol (e.g., 2:1 v/v).

-

Add a known amount of an internal standard (e.g., d9-C16:0 Ceramide NS) for absolute quantification.

-

Sonicate the vial in a water bath for 15-30 minutes and vortex thoroughly.

-

Repeat the extraction process 2-3 times, pooling the solvent supernatants.

-

Add water or a salt solution to the pooled extract to induce phase separation.

-

Centrifuge to pellet the tape and separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent (e.g., heptane:chloroform:methanol) for analysis.

-

-

Analysis by LC-MS/MS:

-

Chromatography: Use a normal-phase liquid chromatography (NPLC) system with a silica-based column to separate ceramide classes based on polarity.

-

Mass Spectrometry: Couple the LC to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Detection: Operate in a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode, using specific precursor-to-product ion transitions for each ceramide species to be quantified.

-

Quantification: Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard, correcting for response factors determined from a calibration curve of authentic standards.

-

Protocol: Assessment of Skin Barrier Function via TEWL

Transepidermal Water Loss (TEWL) is the measurement of water vapor flux density from the skin surface and is the gold standard for non-invasively assessing barrier integrity.[19][20]

-

Subject Acclimatization:

-

The subject must rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).

-

The measurement site (e.g., volar forearm) should be exposed and free of clothing.

-

Ensure the subject is relaxed and has not consumed hot drinks or engaged in physical activity immediately prior to measurement.

-

-

Instrumentation:

-

Use a calibrated, open-chamber probe device (e.g., Tewameter® TM300). These probes contain sensors that measure the temperature and relative humidity gradient in the air just above the skin.

-

Ensure the probe is clean and has been calibrated according to the manufacturer's guidelines.

-

-

Measurement Procedure:

-

Hold the probe perpendicular to the skin surface, applying minimal pressure. The probe should rest gently on the skin.

-

Avoid measurement over hair, scars, or visibly damaged skin (unless that is the target of the study).

-

Allow the reading to stabilize for approximately 30-60 seconds, or as recommended by the instrument manufacturer.

-

Record the TEWL value, typically expressed in g/m²/h.

-

Take at least three consecutive measurements at the same site and calculate the average to ensure reliability.

-

-

Data Interpretation:

Conclusion and Future Directions

C24 ceramide is not merely one of many lipids in the stratum corneum; it is a cornerstone of the skin's protective barrier. Its very long acyl chain is structurally indispensable for the formation of a dense, impermeable lipid matrix. Quantitative data from genetic models and human dermatoses unequivocally link a deficit in C24 and other VLC-Cers to significant barrier impairment and increased transepidermal water loss. Furthermore, emerging evidence for its role in signaling pathways, such as those involved in wound healing, opens new avenues for therapeutic intervention. For drug development professionals, targeting the biosynthetic pathways of C24 ceramide or its topical delivery in advanced formulations represents a promising strategy for treating a wide array of skin disorders characterized by a defective barrier. Future research should focus on further elucidating the specific signaling roles of C24 ceramide and optimizing delivery systems to maximize its therapeutic efficacy.

References

- 1. The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impaired Epidermal Permeability Barrier in Mice Lacking Elovl1, the Gene Responsible for Very-Long-Chain Fatty Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative study of stratum corneum ceramides contents in patients with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramides and Barrier Function in Healthy Skin | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 14. C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Devices measuring transepidermal water loss: A systematic review of measurement properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transepidermal water loss reflects permeability barrier status: validation in human and rodent in vivo and ex vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. researchgate.net [researchgate.net]

- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Technical Guide to C24-Ceramide-d7: Physical Properties and Experimental Applications

An In-depth Resource for Researchers and Drug Development Professionals

Introduction

C24-Ceramide-d7 is the deuterated form of C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine), a ubiquitous sphingolipid in mammalian cells.[1][2] As a stable isotope-labeled internal standard, C24-Ceramide-d7 is an indispensable tool for the accurate quantification of its non-labeled counterpart in complex biological matrices using mass spectrometry-based techniques.[1][3][4] This technical guide provides a comprehensive overview of the physical properties of C24-Ceramide-d7, detailed experimental protocols for its application, and its role in cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of C24-Ceramide-d7 are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings.

General and Chemical Identifiers

| Property | Value | Source |

| Synonyms | N-lignoceroyl-D-erythro-sphingosine (d7), Cer(d18:1-d7/24:0) | [1][4] |

| Molecular Formula | C42H76D7NO3 | [1][3] |

| Molecular Weight | 657.16 g/mol | [1][3] |

| CAS Number | 1840942-15-5 | [1][3] |

Physical and Handling Data

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | >99% | [1][5] |

| Solubility | DMF: 0.15 mg/ml | [4] |

| Chloroform: Slightly soluble | [2] | |

| Methanol: Slightly soluble | [2] | |

| Storage Temperature | -20°C | [1][3] |

| Shipping Conditions | Room temperature or on dry ice | [1][3] |

Experimental Protocols and Applications

The primary application of C24-Ceramide-d7 is as an internal standard for the quantitative analysis of C24-Ceramide in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1][6] Its deuteration introduces a known mass shift without significantly altering its chemical and physical behavior, allowing it to co-elute with the endogenous analyte and correct for variations in sample preparation and instrument response.

General Protocol for Quantification of C24-Ceramide in Plasma using LC-MS

This protocol outlines a general workflow for the use of C24-Ceramide-d7 as an internal standard. Specific parameters may need to be optimized for different sample types and instrumentation.

-

Preparation of Internal Standard Stock Solution:

-

Dissolve C24-Ceramide-d7 powder in an appropriate organic solvent (e.g., ethanol, methanol, or a chloroform:methanol mixture) to a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C or -80°C.

-

-

Sample Preparation and Lipid Extraction:

-

Thaw plasma samples on ice.

-

Spike a known volume of plasma with a precise amount of the C24-Ceramide-d7 internal standard solution.

-

Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, to isolate the lipid fraction from other plasma components.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Detect and quantify the parent and daughter ions for both endogenous C24-Ceramide and the C24-Ceramide-d7 internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the endogenous C24-Ceramide to the C24-Ceramide-d7 internal standard.

-

Determine the concentration of the endogenous C24-Ceramide in the sample by comparing this ratio to a standard curve generated with known concentrations of non-labeled C24-Ceramide.

-

References

C24-Ceramide-d7: A Technical Guide for Researchers

This technical guide provides an in-depth overview of C24-Ceramide-d7, a deuterated form of C24-Ceramide, for researchers, scientists, and drug development professionals. This document covers its core molecular properties, its role in critical cellular signaling pathways, and detailed experimental protocols for its quantification.

Core Molecular Data

C24-Ceramide-d7, also known as N-lignoceroyl-D-erythro-sphingosine-d7, is a synthetic, deuterated derivative of C24-Ceramide. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

| Property | Value |

| Chemical Formula | C₄₂H₇₆D₇NO₃ |

| Molecular Weight | 657.16 g/mol [1][2] |

| Synonyms | N-lignoceroyl-D-erythro-sphingosine (d7), Cer(d18:1-d7/24:0) |

| Physical Form | Powder |

| Storage Temperature | -20°C |

C24-Ceramide Signaling in Apoptosis

C24-Ceramide is a bioactive lipid that plays a significant role in various cellular processes, most notably in the induction of apoptosis, or programmed cell death. Its accumulation within the cell, often in response to stress stimuli, triggers a cascade of events leading to cellular demise. The pathway is complex and can involve the activation of caspases, a family of proteases that execute the apoptotic program.

The de novo synthesis of C24-Ceramide is a critical pathway for its pro-apoptotic functions. This process, occurring in the endoplasmic reticulum, can be initiated by various cellular stressors. The subsequent increase in C24-Ceramide levels can lead to the activation of downstream effector caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.

Experimental Workflow: Quantification of C24-Ceramide by LC-MS/MS

The quantification of C24-Ceramide in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). C24-Ceramide-d7 serves as an essential internal standard in this workflow to ensure precision and accuracy by correcting for variations in sample preparation and instrument response.

The general workflow involves lipid extraction from the biological matrix, followed by chromatographic separation and detection by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Quantification of C24-Ceramide in Cultured Cells using LC-MS/MS

This protocol outlines the steps for the extraction and quantification of C24-Ceramide from cultured cells.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), Chloroform (B151607), and Water (HPLC grade)

-

C24-Ceramide-d7 internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Centrifuge capable of 4°C

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials with inserts

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in a known volume of PBS and transfer to a centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Discard the supernatant and store the cell pellet at -80°C until extraction.

-

-

Lipid Extraction:

-

Resuspend the cell pellet in a specific volume of water.

-

Add the C24-Ceramide-d7 internal standard to each sample.

-

Perform a Bligh-Dyer extraction by adding methanol and chloroform in a ratio of 2:1:0.8 (Methanol:Chloroform:Water).

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Add chloroform and water to induce phase separation (final ratio 2:2:1.8).

-

Centrifuge to separate the phases (e.g., 1000 x g for 10 minutes at 4°C).

-

Carefully collect the lower organic phase containing the lipids.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., Methanol/Acetonitrile).

-

Transfer the reconstituted sample to an autosampler vial with an insert.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

-

Set the mass spectrometer to operate in positive ion mode using electrospray ionization.

-

Monitor the specific precursor-to-product ion transitions for both C24-Ceramide and C24-Ceramide-d7 in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous C24-Ceramide and the C24-Ceramide-d7 internal standard.

-

Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

-

Quantify the amount of C24-Ceramide in the sample by comparing this ratio to a standard curve generated with known amounts of C24-Ceramide and a fixed amount of the internal standard.

-

Protocol 2: Ceramide-Induced Apoptosis Assay using Annexin V Staining

This protocol describes how to assess apoptosis in cells treated with C24-Ceramide using Annexin V staining and flow cytometry.

Materials:

-

Cultured cells

-

C24-Ceramide

-

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of C24-Ceramide (solubilized in an appropriate vehicle, e.g., ethanol (B145695) or DMSO) for a specified time period. Include a vehicle-only control.